ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the triazoloquinoxaline core structure.
Esterification: The final step involves the esterification of the amino group with ethyl acetate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as VEGFR-2 kinase, which is involved in cancer angiogenesis.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Apoptosis Induction: The compound can upregulate pro-apoptotic proteins like BAX and caspase-3, leading to programmed cell death.
Comparison with Similar Compounds
ETHYL 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)ACETATE can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoxaline Derivatives: These compounds are known for their broad-spectrum antimicrobial activity and are used in various pharmaceutical applications.
Triazole Derivatives: These compounds are widely used as antifungal agents and have shown potential in other therapeutic areas.
The uniqueness of this compound lies in its specific combination of the triazoloquinoxaline core with the ethyl ester group, which enhances its biological activity and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-20-11(19)7-14-12-13-17-15-8-18(13)10-6-4-3-5-9(10)16-12/h3-6,8H,2,7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQUKTGEJCMGRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC2=CC=CC=C2N3C1=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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